molecular formula C19H20ClN3O3S2 B2878601 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 893790-08-4

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2878601
CAS No.: 893790-08-4
M. Wt: 437.96
InChI Key: SFDRKMAXULRAAE-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfonamide-containing heterocyclic acetamides, characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core substituted with a butyl group at position 4 and a thioacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3-chlorophenyl group, contributing to its hydrophobic and electronic properties. The 1,1-dioxido group enhances the compound’s stability and hydrogen-bonding capacity, while the thioether linkage provides conformational flexibility .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDRKMAXULRAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H29N3O3S2C_{21}H_{29}N_{3}O_{3}S_{2} with a molecular weight of approximately 435.6 g/mol. The structure includes a benzo[e][1,2,4]thiadiazin core linked to a thio group and an N-(3-chlorophenyl)acetamide moiety. Its unique functional groups contribute to its biological reactivity.

Antimicrobial Activity

Studies have shown that similar thiadiazine derivatives exhibit significant antimicrobial properties. For instance:

  • Disc Diffusion Method : Compounds structurally related to this compound were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated moderate to good antibacterial activities, with some derivatives showing up to 93.8% inhibition against Staphylococcus aureus .
CompoundBacterial StrainInhibition (%)
2eE. coli34.4
2kS. aureus93.8
2lP. oryzae40.6

This data suggests that compounds with similar structures may possess comparable antimicrobial efficacy.

Anticancer Activity

The anticancer potential of thiadiazine derivatives has been explored in various studies. For example:

  • Cytotoxicity Tests : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as BxPC-3 and HCT-116 at nanomolar concentrations without affecting normal cells (L929 and WI38). These findings indicate the potential for selective toxicity towards cancer cells .

Anti-inflammatory Activity

The presence of thiol and acetamide functionalities in the compound suggests possible anti-inflammatory properties. Compounds with similar structures have been reported to inhibit specific inflammatory pathways, indicating that further research could reveal significant anti-inflammatory effects for this compound.

Case Studies

  • Synthesis and Characterization : A study synthesized several derivatives of benzo[e][1,2,4]thiadiazines and evaluated their biological activities. The synthesized compounds were characterized using FTIR, NMR, and mass spectroscopy, confirming their structures .
  • Comparative Studies : Research comparing various thiadiazine derivatives highlighted that modifications in the chlorophenyl moiety significantly influenced biological activity, suggesting that further structural optimization could enhance efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

Table 1: Key structural and physicochemical differences
Compound Name / ID Core Heterocycle Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound Benzo[e][1,2,4]thiadiazine-1,1-dioxide 4-butyl, 3-(3-chlorophenyl)thioacetamide Not reported Not available
6.4 () Triazino[2,3-c]quinazoline 3-chlorophenyl, thiadiazol-2-yl 243–245 IR: 1675 cm⁻¹ (C=O); $^1$H-NMR: δ 7.35–7.55 (Ar-H)
MLS001236764 () Fluorinated benzo[e][1,2,4]thiadiazine-1,1-dioxide 7-fluoro, phenethyl Not reported XlogP: 2.9; Molecular weight: 393.45
AS112 () Triazole Pyridine, 3-chlorophenyl Not reported Predicted hydrophobic interactions with pyridine
2a () Benzofuran-oxadiazole 3-chlorophenyl, benzofuran Not reported Antimicrobial activity (Laccase catalysis)

Key Observations :

  • Heterocyclic Core: The target compound’s benzothiadiazine core distinguishes it from triazinoquinazolines (e.g., 6.4) and benzofuran-oxadiazoles (e.g., 2a).
  • Substituent Effects : The 3-chlorophenyl group in the target compound contrasts with the phenethyl group in MLS001236764, which increases lipophilicity (XlogP = 2.9 vs. target compound’s uncalculated value) . Fluorination in MLS001236764 may enhance metabolic stability compared to the chloro substituent.

Key Insights :

  • Benzofuran-oxadiazole hybrids (2a, 2b) highlight the role of heterocycle choice in modulating activity; substitution of thiadiazine with oxadiazole may alter target specificity .

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